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1-Chloro-4-isothiocyanato-2,5-

dimethoxybenzene

CAS No.: 306935-82-0

Cat. No.: B1363430

Get Quote

Isothiocyanates (ITCs) are a well-established class of naturally occurring organosulfur

compounds, recognized for their pungent flavor in cruciferous vegetables like broccoli, wasabi,

and cauliflower.[1][2] Beyond their culinary significance, ITCs have garnered substantial

interest in the scientific community for their broad spectrum of biological activities, including

anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The characteristic R–N=C=S

functional group is a potent electrophile, enabling covalent interactions with biological

nucleophiles and driving its diverse pharmacological effects.[4][5]

Parallel to this, the dimethoxybenzene scaffold is a privileged structure in medicinal chemistry,

serving as a core component in numerous pharmaceutical agents.[6] Its electronic properties

and ability to form key interactions with biological targets make it an attractive starting point for

drug design. The strategic fusion of the isothiocyanate pharmacophore with the

dimethoxybenzene moiety yields a class of derivatives with compelling and tunable therapeutic

potential.

This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug

development professionals. It will elucidate the synthesis, multifaceted biological activities, and
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underlying mechanisms of action of dimethoxybenzene isothiocyanate derivatives, providing

field-proven insights and detailed protocols to accelerate research and development in this

promising area.

Chemical Synthesis: Accessing the Core Scaffold
The synthesis of isothiocyanates is a mature field, yet the choice of methodology is critical to

ensure high yields, purity, and scalability. The most prevalent and reliable approach for

aromatic ITCs, including dimethoxybenzene derivatives, proceeds through the formation of a

dithiocarbamate salt intermediate from the corresponding primary amine.[3] This intermediate

is then treated with a desulfurizing agent to yield the target isothiocyanate.[1][3]

The causality behind this common two-step, one-pot procedure is rooted in chemical reactivity

and stability. The primary amine (e.g., a dimethoxyaniline) acts as a nucleophile, attacking the

electrophilic carbon of carbon disulfide (CS₂). An organic base, such as triethylamine (Et₃N),

serves as a proton scavenger, facilitating the formation of the dithiocarbamate salt. The

subsequent desulfurization step is the critical transformation. Modern reagents like 4-(4,6-

dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)

have been developed as safer and more efficient alternatives to traditional, more toxic reagents

like thiophosgene, enabling clean conversion to the isothiocyanate.[2]

Experimental Protocol: One-Pot Synthesis of 1-
Isothiocyanato-3,5-dimethoxybenzene
This protocol is adapted from established methods for the synthesis of aryl isothiocyanates.[2]

[7] It is a self-validating system where reaction progress can be monitored by Thin Layer

Chromatography (TLC) and the final product confirmed by spectroscopic methods (¹H NMR,

¹³C NMR, IR, MS).

Materials:

3,5-Dimethoxyaniline

Carbon Disulfide (CS₂)

Triethylamine (Et₃N) or N-methylmorpholine (NMM)
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4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate

(DMT/NMM/TsO⁻)

Dichloromethane (DCM), anhydrous

Hexane

Standard laboratory glassware and magnetic stirrer

Microwave reactor (optional, for reaction acceleration)[7]

Step-by-Step Methodology:

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen

or Argon), dissolve 3,5-dimethoxyaniline (1.0 equiv.) in anhydrous DCM.

Dithiocarbamate Formation: To the stirred solution, add the organic base (e.g., Et₃N, 3.0

equiv.) followed by the dropwise addition of CS₂ (3.0 equiv.). The reaction is typically

exothermic. Stir the mixture at room temperature for 5-30 minutes. Monitor the consumption

of the starting amine by TLC.

Desulfurization: Once the formation of the dithiocarbamate salt is complete, add the

desulfurization reagent, DMT/NMM/TsO⁻ (1.0 equiv.), to the mixture.

Reaction Completion: Stir the reaction at room temperature or gently heat (e.g., 90 °C in a

microwave reactor for 3 minutes) until the reaction is complete as indicated by TLC analysis.

[7]

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced

pressure. The crude residue can be directly purified by flash column chromatography on

silica gel using a hexane-based eluent system to afford the pure 1-isothiocyanato-3,5-

dimethoxybenzene as a white solid.[2][7]

Characterization: Confirm the structure and purity of the final product using ¹H NMR, mass

spectrometry, and comparison to literature data. The expected ¹H NMR signals for 1-

isothiocyanato-3,5-dimethoxybenzene include a singlet for the six methoxy protons around

3.77 ppm and multiplets for the three aromatic protons around 6.37 ppm.[2]
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Step 1: Dithiocarbamate Formation Step 2: Desulfurization & Purification
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Caption: One-pot synthesis workflow for dimethoxybenzene isothiocyanates.

Biological Activities and Therapeutic Potential
Dimethoxybenzene isothiocyanate derivatives have demonstrated significant potential across

several therapeutic areas, with oncology being the most prominent. The substitution pattern of

the methoxy groups on the benzene ring plays a crucial role in determining the biological

activity and target specificity.[6]

Anticancer Activity: A Multi-Pronged Attack
Isothiocyanates, in general, exert potent anticancer effects by modulating numerous signaling

pathways involved in cell survival, proliferation, and metastasis.[8][9] Dimethoxybenzene

derivatives are no exception and have shown promise in highly challenging cancer models.

Case Study: 3,4-Dimethoxybenzyl Isothiocyanate (dMBITC)

This specific derivative has emerged as a lead compound due to its dual-action capabilities.
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Overcoming Drug Resistance: In doxorubicin-resistant human colon adenocarcinoma

models, dMBITC was shown to dramatically enhance the efficacy of doxorubicin.[10] It

achieved this by attenuating drug efflux (effectively trapping the chemotherapy inside the

cancer cell), increasing the production of cytotoxic reactive oxygen species (ROS), and

promoting apoptosis.[10] In vitro, this translated to a greater than three-fold decrease in the

IC₅₀ value for doxorubicin.[10]

Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular

cytoskeleton and a validated target for anticancer drugs (e.g., taxanes). dMBITC was

identified as a highly active tubulin polymerization inhibitor, with activity exceeding 85%

inhibition in in vitro assays.[11] This disruption of microtubule dynamics leads to cell cycle

arrest in the G2/M phase and subsequent apoptosis.[11]
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Compound
Name

Biological
Target / Model

Key Finding
Potency /
Efficacy Metric

Reference

3,4-

Dimethoxybenzyl

Isothiocyanate

(dMBITC)

Doxorubicin-

Resistant Colon

Cancer

(LoVoDX)

Sensitizes cells

to doxorubicin,

increases

apoptosis and

ROS.

>3-fold decrease

in Doxorubicin

IC₅₀

[10]

3,4-

Dimethoxybenzyl

Isothiocyanate

(dMBITC)

Tubulin

Polymerization

Potent inhibitor

of microtubule

formation.

>85% inhibition

at 25 µM
[11]

1-Isothiocyanato-

3,5-

dimethoxybenze

ne

Antibacterial (E.

coli, S. aureus)

Evaluated for

antibacterial

activity as part of

a broader library

of synthetic ITCs.

Activity reported,

specific data

context-

dependent

[2][7]

General

Isothiocyanates

N-

Acylethanolamin

e Acid Amidase

(NAAA)

Isothiocyanate

pharmacophore

used to develop

potent

nanomolar

inhibitors for

inflammation and

pain.

Low nM

inhibitors
[12]

General

Isothiocyanates

Cyclooxygenase

(COX-1/COX-2)

ITC derivatives

designed as

selective COX-2

inhibitors with

anti-inflammatory

properties.

High selectivity

indexes for COX-

2

[13]

Mechanisms of Action: From Covalent Modification
to Pathway Modulation
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The biological effects of dimethoxybenzene isothiocyanates are underpinned by their chemical

reactivity and their ability to interfere with critical cellular machinery.

Covalent Interaction with Protein Targets
The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to

nucleophilic attack by amino acid residues in proteins, particularly the thiol group of cysteine

and to a lesser extent the epsilon-amino group of lysine.[4][14] This irreversible covalent bond

formation is a key mechanism responsible for the inhibition of enzymes and the disruption of

protein function.

Modulation of Key Signaling Pathways
The covalent modification of key regulatory proteins triggers a cascade of downstream effects,

leading to a comprehensive anticancer response.

Induction of Apoptosis: ITCs can trigger programmed cell death by activating the intrinsic

(mitochondrial) pathway. This involves the disruption of the Bcl-2 family of proteins, leading

to the release of cytochrome c from the mitochondria and the subsequent activation of

caspases, the executioner enzymes of apoptosis.[15][16]

Cell Cycle Arrest: As potent inhibitors of tubulin polymerization, compounds like dMBITC

prevent the formation of the mitotic spindle, a structure essential for cell division. This leads

to a halt in the cell cycle at the G2/M transition phase, preventing cancer cells from

proliferating.[11]

Inhibition of Deubiquitinating Enzymes (DUBs): The ubiquitin-proteasome system is critical

for protein turnover and is often dysregulated in cancer. DUBs are proteases that remove

ubiquitin chains from proteins, often saving them from degradation. ITCs have been

identified as inhibitors of DUBs.[14] By covalently modifying DUBs, ITCs can enhance the

degradation of oncogenic proteins, providing another avenue for their anticancer effects.[14]
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Caption: Key mechanisms of action for dimethoxybenzene isothiocyanates.

Structure-Activity Relationship (SAR) Insights
Optimizing the therapeutic potential of dimethoxybenzene isothiocyanates requires a clear

understanding of their structure-activity relationships (SAR). The substitution pattern of the

methoxy groups on the aromatic ring is a critical determinant of biological activity, influencing

both target engagement and physicochemical properties.[6]

Methoxy Group Positioning: The relative positions of the two methoxy groups (e.g., 3,4- vs.

3,5-) alter the electron distribution on the benzene ring and the overall shape of the

molecule. This directly impacts how the molecule fits into the binding pockets of target

proteins. The high activity of 3,4-dimethoxybenzyl isothiocyanate as a tubulin inhibitor

suggests this particular arrangement is favorable for interaction with tubulin.[11]
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The Linker: For benzyl isothiocyanates, the methylene (-CH₂-) linker between the aromatic

ring and the ITC group provides conformational flexibility, which can be crucial for optimal

binding. The length and nature of this linker are key points for synthetic modification and

optimization.

The Isothiocyanate Group: While essential for the covalent mechanism of action, the

reactivity of the ITC group can be modulated by the electronic properties of the aromatic ring.

Electron-donating groups (like methoxy) can subtly influence the electrophilicity of the ITC

carbon, which may affect target selectivity and reaction kinetics.
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SAR Analysis of Dimethoxybenzene Isothiocyanate

Methoxy Groups (-OCH3)
- Position (e.g., 3,4- vs 3,5-)
  is critical for target binding.

- Influences solubility & electronics.

Linker (X)
- Can be direct bond or e.g., -CH2-.

- Affects flexibility and distance
  to the target nucleophile.

Isothiocyanate (-NCS)
- The covalent 'warhead'.

- Reacts with Cys/Lys residues.
- Reactivity can be tuned.

Click to download full resolution via product page

Caption: Key structural features influencing the activity of the scaffold.

Conclusion and Future Directions
Dimethoxybenzene isothiocyanate derivatives represent a versatile and potent class of

molecules for drug discovery and development. By combining the privileged dimethoxybenzene
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scaffold with the reactive isothiocyanate warhead, these compounds can effectively modulate

multiple, clinically relevant cancer pathways, including those driving drug resistance and cell

proliferation. The demonstrated efficacy of compounds like 3,4-dimethoxybenzyl isothiocyanate

highlights the therapeutic promise of this chemical class.

Future research should focus on:

Systematic SAR Exploration: Synthesizing and screening libraries of analogues with varied

methoxy substitution patterns and different linkers to optimize potency and selectivity for

specific targets like tubulin or individual DUBs.

Expansion into Other Therapeutic Areas: Given the known anti-inflammatory properties of

ITCs, exploring the potential of these derivatives in inflammatory diseases and

neurodegeneration is a logical next step.

Pharmacokinetic and In Vivo Studies: Advancing lead compounds through comprehensive

ADME/Tox profiling and in vivo efficacy studies to identify candidates for clinical

development.

The continued investigation of dimethoxybenzene isothiocyanates holds significant potential for

delivering novel therapeutic agents to address unmet medical needs, particularly in the field of

oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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